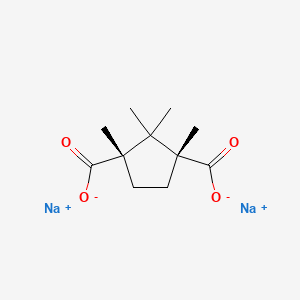
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is an organic compound derived from camphoric acid. It is a methyl ester of camphoric acid, which is a bicyclic monoterpene ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate can be synthesized through esterification of camphoric acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of camphoric acid 3-methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to camphoric acid and methanol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: Camphoric acid and methanol.
Reduction: Alcohol derivatives of camphoric acid.
Substitution: Various substituted camphoric acid derivatives.
科学的研究の応用
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of biodegradable polymers and other materials.
作用機序
The mechanism of action of camphoric acid 3-methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Camphoric acid: The parent compound of camphoric acid 3-methyl ester.
Isocamphoric acid: A structural isomer of camphoric acid.
Other camphor derivatives: Various esters and derivatives of camphor.
Uniqueness
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. Its applications in asymmetric synthesis and biodegradable polymer production highlight its versatility and importance in scientific research and industry .
特性
CAS番号 |
65323-13-9 |
|---|---|
分子式 |
C11H16Na2O4 |
分子量 |
258.22 g/mol |
IUPAC名 |
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4.2Na/c1-9(2)10(3,7(12)13)5-6-11(9,4)8(14)15;;/h5-6H2,1-4H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/t10-,11+;; |
InChIキー |
PGCIREGXMUCRLZ-HVNHDPPXSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
異性体SMILES |
C[C@@]1(CC[C@@](C1(C)C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
65323-13-9 |
同義語 |
camphoric acid 3-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















